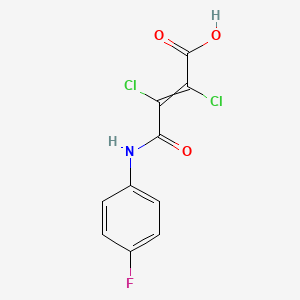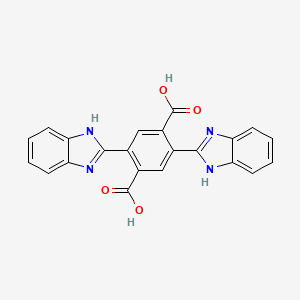
2,2'-Bithiophene, 5,5'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 5,5’-dinitro- is an organic compound with the molecular formula C8H4N2O4S2. It is a derivative of bithiophene, where nitro groups are substituted at the 5 and 5’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5,5’-dinitro- typically involves the nitration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiophene, 5,5’-dinitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bithiophene, 5,5’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids.
Major Products Formed
Reduction: The major product is 2,2’-Bithiophene, 5,5’-diamino-.
Substitution: Depending on the substituent introduced, various derivatives of 2,2’-Bithiophene can be formed.
Applications De Recherche Scientifique
2,2’-Bithiophene, 5,5’-dinitro- has several applications in scientific research:
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials with specific conductivity and optical characteristics.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes and change their electronic properties.
Mécanisme D'action
The mechanism by which 2,2’-Bithiophene, 5,5’-dinitro- exerts its effects is primarily related to its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density distribution in the bithiophene core. This influences the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function in devices like OFETs and OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: The parent compound without nitro substitutions.
2,2’-Bithiophene, 5,5’-dibromo-: A derivative with bromine atoms at the 5 and 5’ positions.
2,2’-Bithiophene, 5,5’-diamino-: A derivative with amino groups at the 5 and 5’ positions.
Uniqueness
2,2’-Bithiophene, 5,5’-dinitro- is unique due to the presence of nitro groups, which significantly alter its electronic properties compared to its parent compound and other derivatives. The electron-withdrawing nature of the nitro groups makes it more reactive in certain chemical reactions and suitable for specific applications in materials science and organic electronics .
Propriétés
Numéro CAS |
41085-77-2 |
|---|---|
Formule moléculaire |
C8H4N2O4S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-nitro-5-(5-nitrothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8H4N2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H |
Clé InChI |
SLRUEQXRDKTFOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


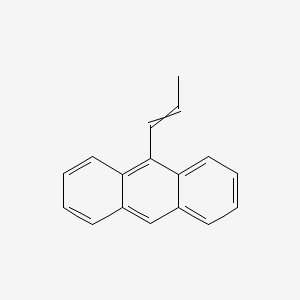

![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
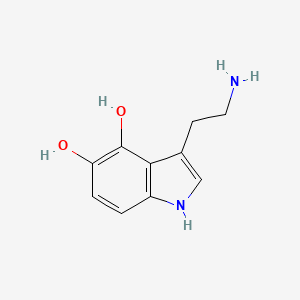

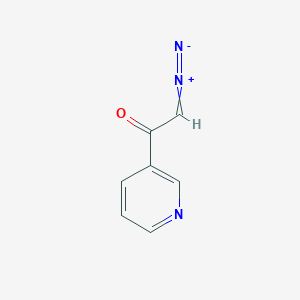
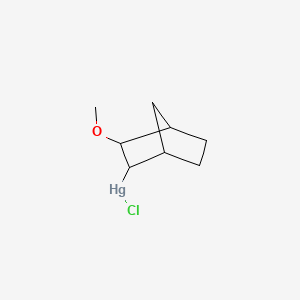
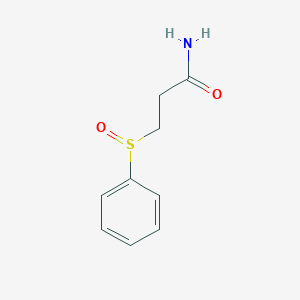
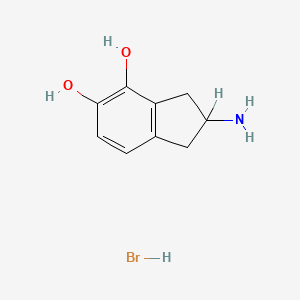
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


